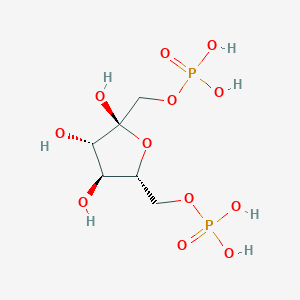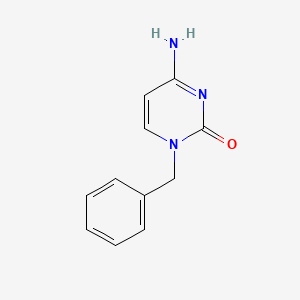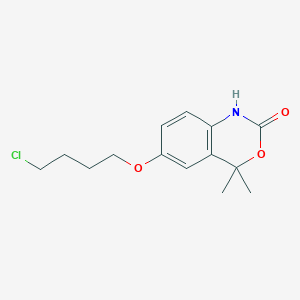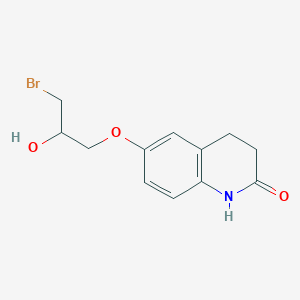![molecular formula C9H15NO2 B8644948 Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8644948.png)
Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a heterocyclic compound containing nitrogen. It is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs, including antiviral medications such as boceprevir and pf-07321332 . This compound plays a significant role in medicinal chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through various methods. One efficient synthetic route involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes. The process typically includes steps such as condensation reactions, cyclization, and purification through column chromatography to achieve high yields and purity .
化学反応の分析
Types of Reactions
Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of acetyl chloride for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. In the case of antiviral drugs, it acts as a protease inhibitor, binding to the active site of viral proteases and preventing the cleavage of viral polyproteins. This inhibition disrupts the viral replication process, thereby reducing the viral load in infected individuals .
類似化合物との比較
Similar Compounds
- 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-dimethyl-, 1,1-dimethylethyl ester
- 3-Azabicyclo[3.1.0]hexane derivatives
Uniqueness
Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. This structure imparts distinct reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis. Compared to similar compounds, it offers higher yields and more efficient synthesis routes, particularly through intramolecular cyclopropanation .
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3 |
InChIキー |
KCIDWDVSBWPHLH-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C1C(NC2)C(=O)OC)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4,5-bis[(prop-2-yn-1-yl)oxy]aniline](/img/structure/B8644873.png)


![3-Amino-5-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B8644920.png)



![N-[4-(Aminomethyl)-2-chloro-6-methylphenyl]acetamide](/img/structure/B8644940.png)




